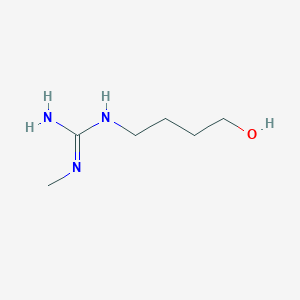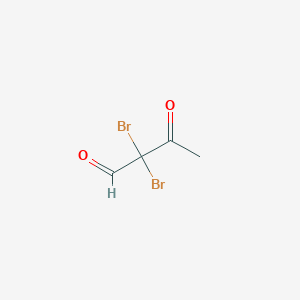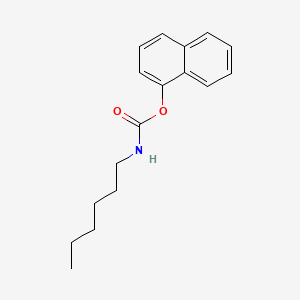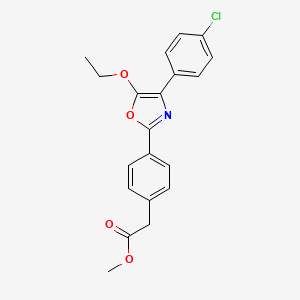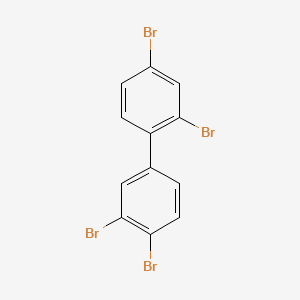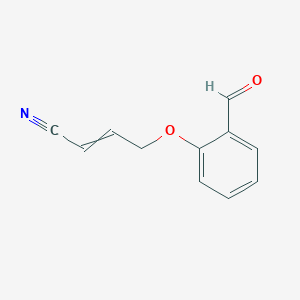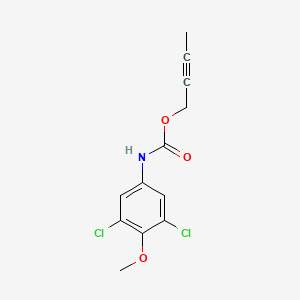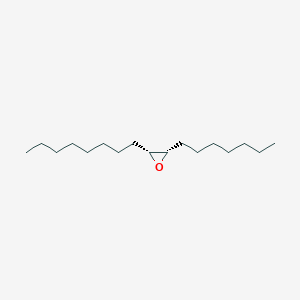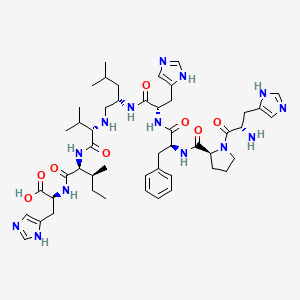
Angiotensinogen (6-13)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Angiotensinogen (6-13) is a peptide fragment derived from angiotensinogen, a precursor protein in the renin-angiotensin system. This system plays a crucial role in regulating blood pressure and fluid balance in the body. Angiotensinogen (6-13) is one of the bioactive peptides generated through the enzymatic cleavage of angiotensinogen, and it has been studied for its potential physiological and pharmacological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of angiotensinogen (6-13) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate carboxyl groups.
Deprotection Steps: Removing protecting groups from amino acids using trifluoroacetic acid (TFA).
Cleavage from Resin: The final peptide is cleaved from the resin using a cocktail of TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: While SPPS is suitable for laboratory-scale synthesis, industrial production may involve recombinant DNA technology. This method includes:
Gene Cloning: Inserting the gene encoding angiotensinogen (6-13) into an expression vector.
Protein Expression: Using host cells like E. coli or yeast to produce the peptide.
Purification: Isolating the peptide through chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Angiotensinogen (6-13) can undergo various chemical reactions, including:
Oxidation: Involving reagents like hydrogen peroxide or molecular oxygen.
Reduction: Using reducing agents such as dithiothreitol (DTT).
Substitution: Reactions where functional groups are replaced by others, often using nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Dithiothreitol in buffered solutions.
Substitution: Nucleophiles like thiols or amines in organic solvents.
Major Products Formed:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Cleavage of disulfide bonds to yield free thiol groups.
Substitution: Modified peptides with altered functional groups.
Applications De Recherche Scientifique
Angiotensinogen (6-13) has diverse applications in scientific research:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating its role in cellular signaling pathways.
Medicine: Exploring its potential as a therapeutic agent for cardiovascular diseases.
Industry: Developing peptide-based drugs and diagnostic tools.
Mécanisme D'action
Angiotensinogen (6-13) exerts its effects through interactions with specific receptors and enzymes in the renin-angiotensin system. The primary mechanism involves:
Binding to Receptors: Interacting with angiotensin receptors on cell surfaces.
Signal Transduction: Activating intracellular signaling pathways that regulate blood pressure and fluid balance.
Molecular Targets: Targeting enzymes like angiotensin-converting enzyme (ACE) and receptors such as AT1 and AT2.
Comparaison Avec Des Composés Similaires
Angiotensinogen (6-13) can be compared with other angiotensin peptides, such as:
Angiotensin I: The precursor to angiotensin II, involved in vasoconstriction.
Angiotensin II: A potent vasoconstrictor that increases blood pressure.
Angiotensin (1-7): A peptide with vasodilatory and anti-inflammatory properties.
Uniqueness: Angiotensinogen (6-13) is unique due to its specific sequence and potential physiological effects distinct from other angiotensin peptides. Its role in modulating blood pressure and fluid balance makes it a valuable target for research and therapeutic development.
Propriétés
Numéro CAS |
82252-46-8 |
|---|---|
Formule moléculaire |
C49H72N14O8 |
Poids moléculaire |
985.2 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C49H72N14O8/c1-7-30(6)42(47(68)61-39(49(70)71)20-34-23-53-27-57-34)62-46(67)41(29(4)5)54-24-35(16-28(2)3)58-43(64)38(19-33-22-52-26-56-33)59-44(65)37(17-31-12-9-8-10-13-31)60-45(66)40-14-11-15-63(40)48(69)36(50)18-32-21-51-25-55-32/h8-10,12-13,21-23,25-30,35-42,54H,7,11,14-20,24,50H2,1-6H3,(H,51,55)(H,52,56)(H,53,57)(H,58,64)(H,59,65)(H,60,66)(H,61,68)(H,62,67)(H,70,71)/t30-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |
Clé InChI |
BGNXTZMGWDSWGD-KYXQKNDOSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](C(C)C)NC[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(C(C)C)NCC(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


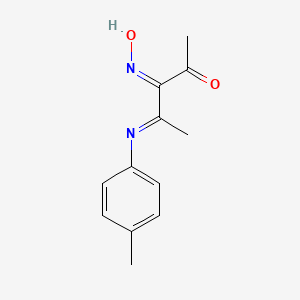
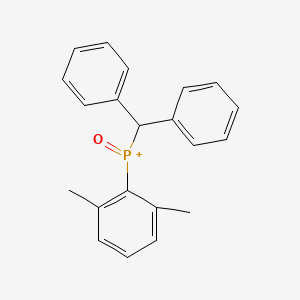
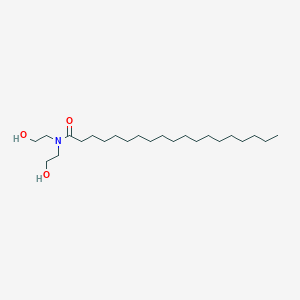

![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14412001.png)
